molecular formula C15H16O5 B027204 1-(2,4-Dihydroxyphenyl)-3-(3,4-dihydroxyphenyl)propan-2-ol CAS No. 108549-46-8

1-(2,4-Dihydroxyphenyl)-3-(3,4-dihydroxyphenyl)propan-2-ol

Cat. No. B027204
CAS RN: 108549-46-8
M. Wt: 276.28 g/mol
InChI Key: GUAZWRFLWNDGON-UHFFFAOYSA-N
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Description

1-(2,4-Dihydroxyphenyl)-3-(3,4-dihydroxyphenyl)propan-2-ol, also known as dihydrocaffeic acid (DHCA), is a naturally occurring polyphenolic compound found in various plants such as coffee, tea, and fruits. DHCA has been the focus of scientific research due to its potential health benefits and therapeutic properties.

Scientific Research Applications

Chemical Characterization and Synthesis

  • Propterol B Identification : Propterol B, extracted from Pterocarpus marsupium, is identified as 1-(2,4-dihydroxyphenyl)-3-(4-hydroxyphenyl)propan-2-ol (Mathew & Rao, 1984).
  • Synthesis and Molecular Studies : A related compound, 3-(3,4-dihydroxyphenyl)-1-phenyl-3-(phenylamino)propan-1-one, was synthesized and characterized, providing insights into chemical reactivity and potential biological properties (Rajamani et al., 2020).

Biological Activities

  • Antimicrobial and Antioxidant Properties : A study on (3-alkoxymethyl-4-hydroxyphenyl)propan-1-ones, similar in structure, demonstrated antimicrobial and antioxidant activities (Čižmáriková et al., 2020).
  • Cardioselectivity in Beta-blockers : Research on related compounds, 1-[(4-hydroxyphenethyl)amino]-3-(aryloxy)propan-2-ols, revealed insights into cardioselectivity for beta-adrenoceptor blocking agents (Rzeszotarski et al., 1979).

Potential Therapeutic Applications

  • Anti-inflammatory Activities : New phenolic compounds from Eucommia ulmoides leaves, including similar compounds, displayed anti-inflammatory activities (Ren et al., 2021).
  • Lymphotropic Prodrug of L-Dopa : A glyceride derivative, structurally related to the compound, was synthesized as a prodrug for Parkinson's disease treatment (Garzon-Aburbeh et al., 1986).

Miscellaneous Applications

  • Toxicity Assessment in Biomarkers : Triazoanilines derived from similar compounds were evaluated for toxicity, indicating potential as safe fluorescent markers in biodiesel quality monitoring (Pelizaro et al., 2019).

properties

CAS RN

108549-46-8

Product Name

1-(2,4-Dihydroxyphenyl)-3-(3,4-dihydroxyphenyl)propan-2-ol

Molecular Formula

C15H16O5

Molecular Weight

276.28 g/mol

IUPAC Name

4-[3-(2,4-dihydroxyphenyl)-3-hydroxypropyl]benzene-1,2-diol

InChI

InChI=1S/C15H16O5/c16-10-3-4-11(14(19)8-10)12(17)5-1-9-2-6-13(18)15(20)7-9/h2-4,6-8,12,16-20H,1,5H2

InChI Key

GUAZWRFLWNDGON-UHFFFAOYSA-N

SMILES

C1=CC(=C(C=C1CCC(C2=C(C=C(C=C2)O)O)O)O)O

Canonical SMILES

C1=CC(=C(C=C1CCC(C2=C(C=C(C=C2)O)O)O)O)O

synonyms

1-(2,4-dihydroxyphenyl)-3-(3,4-dihydroxyphenyl)propan-2-ol
quracol B

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Reactant of Route 6
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